3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds . For instance, the preparation of similar compounds involves the use of polyphosphoric acid and other reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis procedures, which are efficient and cost-effective. These methods often utilize readily available starting materials and aim to maximize yield while minimizing reaction steps and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-7-amine : A structurally related compound with a different ring system .
2,3,4,5-tetrahydro-1H-benzo[d]azepine: A related compound with similar structural features but lacking the methyl group at the 3-position.
3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another azepine derivative with a bromine substituent and a carbonyl group.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets and improve its pharmacological properties .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-13-6-4-9-2-3-11(12)8-10(9)5-7-13/h2-3,8H,4-7,12H2,1H3 |
InChI Key |
YJVJSCBQESKRQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(CC1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.